2-(4-Chloro-2,3-difluorophenyl)acetonitrile
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Overview
Description
2-(4-Chloro-2,3-difluorophenyl)acetonitrile is an organic compound with the molecular formula C8H4ClF2N. It is a member of the benzene compounds and is used primarily in research and development. This compound is characterized by the presence of chloro and difluoro substituents on the benzene ring, which can influence its reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2,3-difluorophenyl)acetonitrile typically involves the reaction of 4-chloro-2,3-difluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2,3-difluorophenyl)acetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can be substituted by nucleophiles such as amines or alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tert-butanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or esters.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
2-(4-Chloro-2,3-difluorophenyl)acetonitrile is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2,3-difluorophenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and difluoro substituents on the benzene ring can enhance its binding affinity and selectivity towards these targets. The nitrile group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-2,4-difluorophenyl)acetonitrile
- 2-(4-Chloro-2,6-difluorophenyl)acetonitrile
- 2,4-Difluorophenylacetonitrile
Uniqueness
2-(4-Chloro-2,3-difluorophenyl)acetonitrile is unique due to the specific positioning of the chloro and difluoro groups on the benzene ring, which can influence its reactivity and binding properties. This unique structure can result in different chemical and biological activities compared to its similar compounds .
Properties
Molecular Formula |
C8H4ClF2N |
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Molecular Weight |
187.57 g/mol |
IUPAC Name |
2-(4-chloro-2,3-difluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H4ClF2N/c9-6-2-1-5(3-4-12)7(10)8(6)11/h1-2H,3H2 |
InChI Key |
FCJBEXNATSEZRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CC#N)F)F)Cl |
Origin of Product |
United States |
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